

Application Notes and Protocols for 1E7-03 in HIV-1 Transcription Assays

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Compound of Interest

Compound Name: 1E7-03

Cat. No.: B604935

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Introduction

1E7-03 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) transcription.^{[1][2][3]} It functions by targeting the host protein phosphatase-1 (PP1), a key cellular enzyme involved in various cellular processes, including the regulation of HIV-1 transcription.^{[1][3][4]} The HIV-1 Tat protein recruits PP1 to the viral long terminal repeat (LTR) promoter, where it dephosphorylates the C-terminal domain of RNA polymerase II and the positive transcription elongation factor b (P-TEFb), leading to enhanced transcriptional elongation and viral gene expression.^{[1][3][4]} **1E7-03** disrupts the interaction between Tat and PP1, thereby preventing these dephosphorylation events and inhibiting HIV-1 transcription.^{[2][3][5]} These application notes provide detailed protocols for utilizing **1E7-03** in various HIV-1 transcription assays.

Mechanism of Action of 1E7-03

1E7-03 is a tetrahydroquinoline derivative that binds to a non-catalytic "RVxF" binding pocket on PP1.^[2] This binding event allosterically inhibits the interaction of PP1 with the HIV-1 Tat protein.^{[2][3]} By preventing the Tat-PP1 association, **1E7-03** effectively blocks the recruitment of PP1 to the HIV-1 promoter, leading to a significant reduction in viral transcription.^{[1][3]} Furthermore, treatment with **1E7-03** has been shown to reprogram cellular signaling pathways, including PPAR α /RXR α , TGF- β , and PKR pathways, primarily by altering the phosphorylation status of key proteins like Nucleophosmin (NPM1).^{[1][6]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **1E7-03** in various HIV-1 transcription and replication assays.

Table 1: In Vitro Efficacy of **1E7-03**

Parameter	Cell Line	Assay	Value	Reference
IC50	CEM-GFP	HIV-1 Transcription (Ad-Tat)	< 25 µM	[5]
IC50	CEM T cells	HIV-1 Replication	~5 µM	[1][2]
IC50	Not Specified	HIV-1 Transcription	0.9 µM	[2]
IC50	Not Specified	HIV-1 Transcription	2 µM	[2]
CC50	CEM T cells	Cytotoxicity	~100 µM	[1][2]

Table 2: In Vivo and Cellular Effects of **1E7-03**

Parameter	Model System	Effect	Value	Reference
HIV-1 mRNA Reduction	HIV-1-infected humanized mice	Inhibition of HIV-1 mRNA production	~40-fold reduction	[1][2]
NPM1 Phosphorylation (Ser-125)	HIV-1-infected CEM T cells	Reduction in phosphorylation	>20-fold reduction	[1][6]
TGF- β 2 Phosphorylation (Ser-46)	HIV-1-infected CEM T cells	Reduction in phosphorylation	>12-fold reduction	[1]
Plasma Half-life	Mice	Pharmacokinetics	> 8 hours	[3]

Experimental Protocols

Here are detailed protocols for key experiments involving **1E7-03** to assess its impact on HIV-1 transcription.

Protocol 1: HIV-1 Transcription Assay in CEM-GFP Reporter Cell Line

This protocol utilizes a CEM T-cell line stably transfected with a Green Fluorescent Protein (GFP) reporter gene under the control of the HIV-1 LTR promoter. Tat-dependent transcription of the HIV-1 LTR results in GFP expression, which can be quantified to measure transcriptional activity.

Materials:

- CEM-GFP cells
- Adenovirus expressing HIV-1 Tat (Ad-Tat)
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
- **1E7-03** (dissolved in DMSO to a stock concentration of 10 mM)

- 96-well cell culture plates
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Seeding: Seed CEM-GFP cells in a 96-well plate at a density of 1×10^5 cells/well in 100 μ L of complete RPMI-1640 medium.
- Transduction with Ad-Tat: Infect the CEM-GFP cells with Ad-Tat at a multiplicity of infection (MOI) optimized for robust GFP expression.
- Compound Treatment: Immediately after infection, add serial dilutions of **1E7-03** to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only). A typical starting concentration for **1E7-03** is 25 μ M, with subsequent 2-fold dilutions.[\[5\]](#)
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[\[5\]](#)
- Data Acquisition:
 - Flow Cytometry: Harvest the cells, wash with PBS, and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity can be used to quantify HIV-1 transcription.
 - Fluorescence Microscopy: Visualize GFP expression using a fluorescence microscope. This can provide a qualitative assessment of transcriptional inhibition.
- Data Analysis: Calculate the IC50 value of **1E7-03** by plotting the percentage of inhibition of GFP expression against the log concentration of the compound.

Protocol 2: Quantification of HIV-1 gag RNA by Real-Time qPCR

This protocol measures the levels of HIV-1 gag RNA, a late transcript, as a direct indicator of viral transcription.

Materials:

- HIV-1 infected cells (e.g., CEM T cells or primary CD4+ T cells)
- **1E7-03**
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers and probe for HIV-1 gag and a housekeeping gene (e.g., GAPDH or ACTB)
- Real-time PCR instrument

Procedure:

- **Cell Infection and Treatment:** Infect target cells with HIV-1. After infection, treat the cells with various concentrations of **1E7-03** or a vehicle control (DMSO).
- **Incubation:** Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for viral transcription.
- **RNA Extraction:** Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- **DNase Treatment:** Treat the extracted RNA with DNase I to remove any contaminating viral DNA.
- **Reverse Transcription:** Synthesize cDNA from the RNA template using a reverse transcription kit.
- **Real-Time qPCR:**
 - Set up the qPCR reaction with a qPCR master mix, primers, and probe for HIV-1 gag, and the synthesized cDNA.

- In a separate reaction, amplify a housekeeping gene to normalize the data.
- Use the following cycling conditions as a starting point, and optimize as necessary:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
- Data Analysis:
 - Determine the cycle threshold (Ct) values for both gag and the housekeeping gene.
 - Calculate the relative expression of gag RNA using the $\Delta\Delta C_t$ method.
 - Plot the fold change in gag expression against the concentration of **1E7-03** to determine the inhibitory effect.

Protocol 3: Tat-PP1 Interaction Assay (Co-Immunoprecipitation)

This protocol assesses the ability of **1E7-03** to disrupt the interaction between HIV-1 Tat and cellular PP1.

Materials:

- HEK293T cells
- Expression vectors for FLAG-tagged Tat and EGFP-tagged PP1 α
- Transfection reagent
- **1E7-03**
- Lysis buffer (e.g., RIPA buffer)

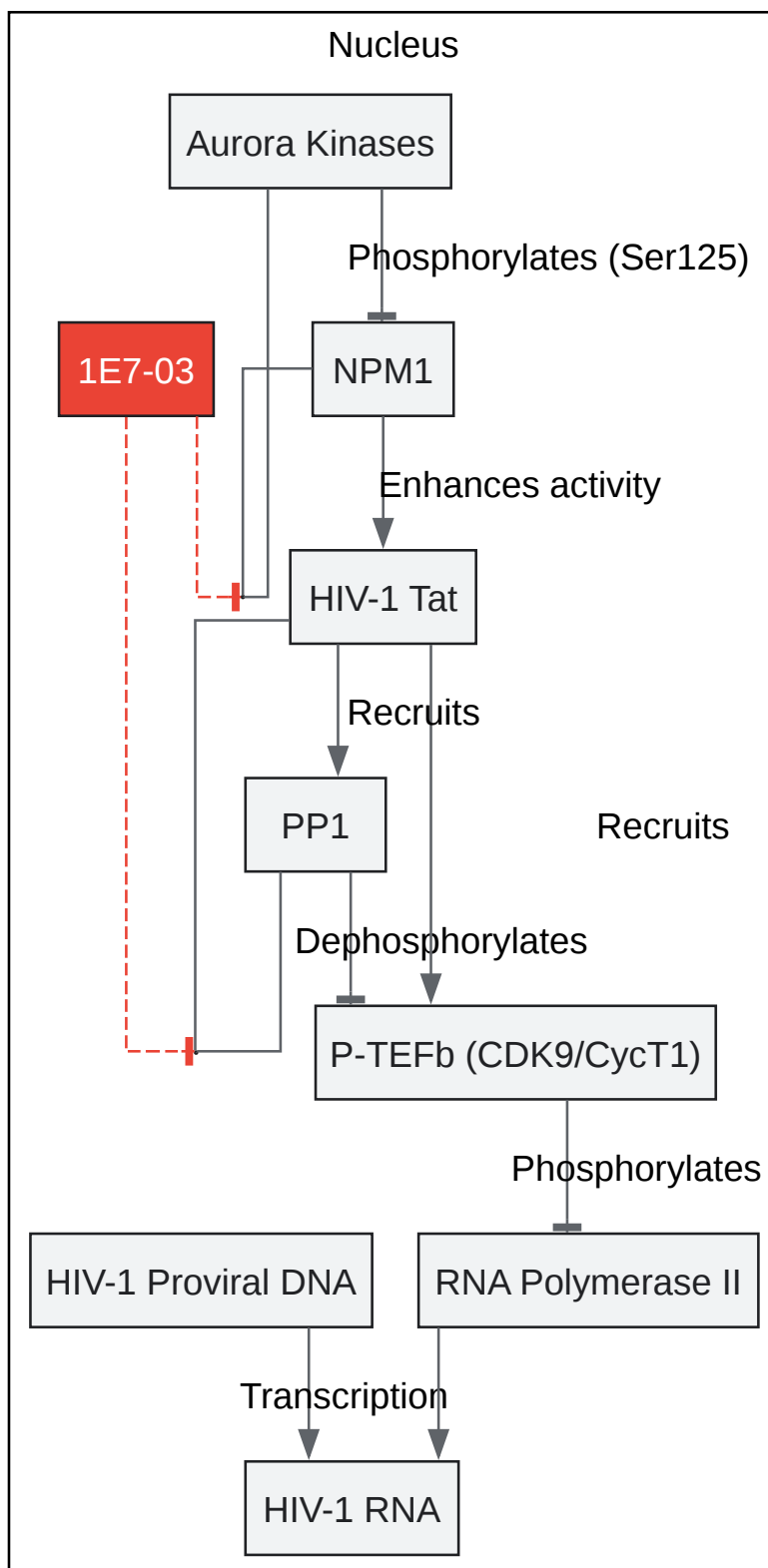
- Anti-FLAG antibody conjugated to agarose beads
- Antibodies for Western blotting: anti-FLAG, anti-GFP, anti-PP1 α
- SDS-PAGE and Western blotting equipment

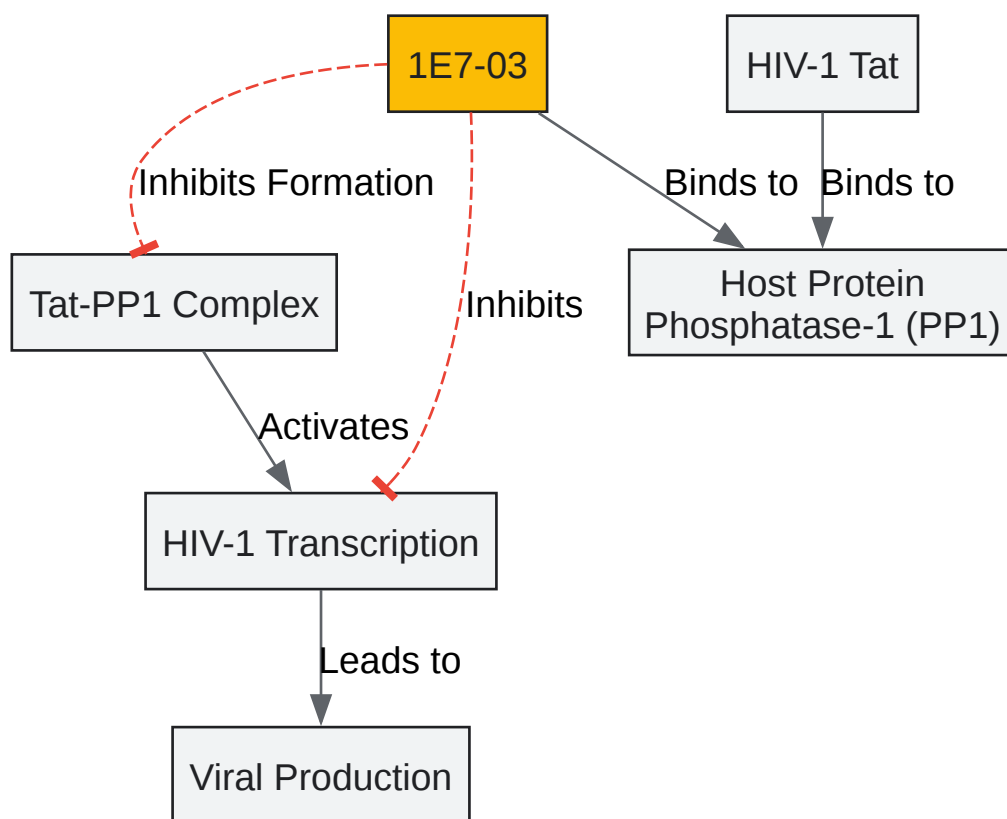
Procedure:

- Transfection: Co-transfect HEK293T cells with expression vectors for FLAG-Tat and EGFP-PP1 α .
- Compound Treatment: 24 hours post-transfection, treat the cells with **1E7-03** or a vehicle control (DMSO) for a specified duration (e.g., 24 hours). A concentration of 10 μ M has been shown to be effective.
- Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease inhibitors.
- Immunoprecipitation:
 - Incubate the cell lysates with anti-FLAG agarose beads to pull down FLAG-Tat and any interacting proteins.
 - Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with anti-FLAG, anti-GFP, or anti-PP1 α antibodies to detect Tat and co-immunoprecipitated PP1.
- Data Analysis: Compare the amount of PP1 co-immunoprecipitated with Tat in the presence and absence of **1E7-03** to determine if the compound disrupts their interaction.

Visualizations

Signaling Pathway of 1E7-03 in HIV-1 Transcription





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